molecular formula C12H19NO4 B6277527 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid CAS No. 2763750-81-6

1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid

Cat. No.: B6277527
CAS No.: 2763750-81-6
M. Wt: 241.28 g/mol
InChI Key: IDBLEGOJJOWPSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is an organic compound characterized by its unique bicyclic structure. This compound features a bicyclo[2.1.1]hexane core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group. The presence of the Boc group makes it a valuable intermediate in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the [2+2] cycloaddition reaction, which forms the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of photochemistry and other advanced techniques can facilitate the large-scale synthesis of this compound, making it accessible for various applications .

Chemical Reactions Analysis

Types of Reactions

1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid involves its ability to undergo various chemical transformations due to its strained bicyclic structure. The Boc-protected amino group can be selectively deprotected, allowing for further functionalization. The carboxylic acid group can participate in various reactions, making this compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid is unique due to its specific bicyclic structure, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various research applications .

Properties

CAS No.

2763750-81-6

Molecular Formula

C12H19NO4

Molecular Weight

241.28 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.1.1]hexane-2-carboxylic acid

InChI

InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-12-5-7(6-12)4-8(12)9(14)15/h7-8H,4-6H2,1-3H3,(H,13,16)(H,14,15)

InChI Key

IDBLEGOJJOWPSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)CC2C(=O)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.